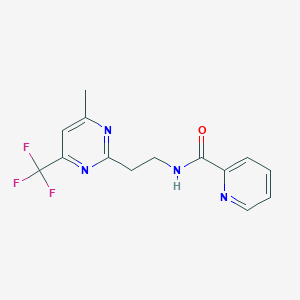

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

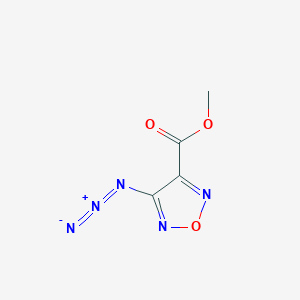

“N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)picolinamide” is a pyrimidine derivative . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction is carried out at room temperature for 2-3 hours . After the reaction, the solvent is removed, water is added to the residue, and the precipitate formed is filtered off and recrystallized from ethanol .Molecular Structure Analysis

The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 152-153 °C . The 1H NMR and 13C NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .Applications De Recherche Scientifique

Kilogram-Scale Synthesis and Clinical Evaluation

The development and kilogram-scale synthesis of compounds structurally related to N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)picolinamide have been detailed, with applications in the treatment of depression through modulation of the mGlu5 receptor. This includes the creation of high-purity batches for clinical trials, emphasizing the importance of such compounds in pharmaceutical development (David et al., 2017).

Discovery for Clinical Evaluation

Research has been conducted on discovering and evaluating compounds with a similar structure for clinical evaluation due to their potential utility in treating psychiatric and neurodegenerative disorders. This work highlights the selectivity and binding efficiency of these compounds towards specific receptors, contributing to their consideration for clinical trials (Felts et al., 2017).

Amide Rotational Barriers

Studies on picolinamide and related compounds have explored the amide rotational barriers, providing insights into the energetics and molecular interactions critical for medicinal and biological applications. This research aids in understanding the structural properties that influence the pharmacological activities of these compounds (Olsen et al., 2003).

Protection Against Cellular Damage

Picolinamide has been investigated for its protective effects against cellular damage induced by specific toxins, showcasing its potential as a therapeutic agent. This includes inhibition of enzymes leading to the preservation of cellular health, relevant to the mechanisms of action of related compounds in disease treatment (Yamamoto & Okamoto, 1980).

Bonding Properties and Catalytic Activity

The electronic and bonding properties of complexes involving picolinamide derivatives have been characterized, with findings supporting applications in catalysis and materials science. These studies provide a foundation for the development of new catalysts and functional materials based on the structural motifs of compounds like N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)picolinamide (Wu & Su, 1997).

Antimicrobial and Antitubercular Activities

Research into derivatives of picolinamide has included the synthesis and evaluation of their antimicrobial and antitubercular activities. This underscores the significance of such compounds in developing new therapeutic agents for infectious diseases (Bogdanowicz et al., 2012).

Orientations Futures

The compound and its derivatives have shown promising antifungal activities . Therefore, future research could focus on exploring its potential as a fungicide. Additionally, the development of novel and promising fungicides is urgently required due to the resistance of plant fungal diseases against current fungicides .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes, influencing cellular processes .

Mode of Action

This can result in alterations in cellular processes, potentially leading to the observed effects .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, including those involved in inflammation and neuroprotection .

Result of Action

Similar compounds have been shown to have neuroprotective and anti-inflammatory properties . These effects could potentially be mediated through the inhibition of specific enzymes or proteins, leading to changes in cellular signaling and function.

Propriétés

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O/c1-9-8-11(14(15,16)17)21-12(20-9)5-7-19-13(22)10-4-2-3-6-18-10/h2-4,6,8H,5,7H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOUSELHFDSNKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CC=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2927632.png)

![4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2927637.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2927640.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2927647.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2927648.png)

![Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B2927650.png)

![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2927652.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2927653.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)